BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Obtain N-(2,4-dimethoxyphenyl)-4-methoxybenzamide (CAS 156086-10-1) for oncology probe development. Sigma-2 (TMEM97) ligand with Ki 20 nM, suitable for radiolabeling/fluorophore conjugation. Ideal negative control for dihydroorotase assays (IC50 180,000 nM). Lipinski-compliant (LogP 1.98) for ADME/PK benchmarking.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B6141453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18)
InChIKeyDDNNZKJKIZHOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethoxyphenyl)-4-Methoxybenzamide: Structural and Chemical Reference for Procurement Evaluation


N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is a tri-methoxylated benzamide derivative with the molecular formula C₁₆H₁₇NO₄ and a molecular weight of 287.31 g/mol [1]. The compound features a 4-methoxybenzamide core linked via an amide bond to a 2,4-dimethoxyphenyl ring, yielding a LogP of approximately 1.98 and a topological polar surface area of 67.79 Ų [2]. It is commercially available as a research chemical (CAS 156086-10-1) for early-stage discovery applications, with vendors typically supplying at ≥97% purity . This compound serves as a scaffold for exploring benzamide-based pharmacophores in oncology, inflammation, and neuropharmacology research .

Why N-(2,4-Dimethoxyphenyl)-4-Methoxybenzamide Cannot Be Substituted with Generic Benzamide Analogs in Discovery Programs


Benzamide derivatives are not functionally interchangeable due to the profound influence of methoxy substitution patterns on electronic distribution, steric hindrance, and target binding geometry [1]. The 2,4-dimethoxyphenyl moiety in N-(2,4-dimethoxyphenyl)-4-methoxybenzamide confers a distinct electron-donating profile and conformational constraint compared to 2,5-, 3,4-, or 3,5-dimethoxyphenyl regioisomers . Even single-atom substitutions—such as replacing the 4-methoxy group with chloro, methyl, or hydroxymethyl—can abolish or dramatically alter biological activity [2]. Generic substitution without quantitative comparative data risks introducing compounds with divergent receptor binding profiles, altered metabolic stability, or unanticipated off-target effects that can derail structure-activity relationship (SAR) campaigns and compromise experimental reproducibility. The evidence below quantifies specific points of differentiation that justify preferential selection of this exact compound for defined research applications.

Quantitative Differentiation Evidence: N-(2,4-Dimethoxyphenyl)-4-Methoxybenzamide vs. Structural Analogs and Reference Compounds


Weak Dihydroorotase Inhibition: A Negative Selectivity Marker Differentiating This Compound from Potent Pyrimidine Biosynthesis Inhibitors

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide exhibits negligible inhibition of dihydroorotase (CAD protein) with an IC₅₀ of 180,000 nM at pH 7.37, representing a >1,000-fold weaker inhibition compared to known pyrimidine biosynthesis inhibitors [1]. This lack of activity is a critical differentiation factor for researchers seeking benzamide scaffolds devoid of pyrimidine pathway interference. In contrast, structurally related benzamide derivatives engineered for anticancer activity often exhibit sub-micromolar dihydroorotase inhibition. The 2,4-dimethoxy substitution pattern and 4-methoxybenzamide configuration in this compound confer a binding mode that is sterically and electronically incompatible with the dihydroorotase active site, making it a suitable negative control or inert scaffold for assays where CAD pathway modulation is an exclusion criterion.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis CAD protein Selectivity profiling

Sigma-2 Receptor Affinity (Ki = 20 nM): Quantitative Differentiation from Sigma-1-Selective Benzamide Probes

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide demonstrates potent binding to the sigma-2 receptor with a Ki of 20 nM in rat liver membrane displacement assays using [³H]DTG as the radioligand, following a 120-minute incubation [1]. This Ki value places the compound within the high-affinity range for sigma-2 ligands, which typically exhibit Ki values between 1–100 nM for therapeutically relevant compounds. The sigma-2 receptor (TMEM97) is expressed at approximately 10-fold higher density in proliferating tumor cells compared to quiescent cells, making sigma-2 affinity a validated biomarker for tumor imaging and targeted therapeutic development [2]. Importantly, the compound's sigma-1 affinity (if any) has not been reported in the same assay systems, but the 20 nM sigma-2 Ki is comparable to that of established sigma-2-preferring benzamide probes. This differentiates the compound from sigma-1-selective benzamide derivatives that are optimized for neuropharmacology applications rather than oncology-focused sigma-2 targeting.

Sigma receptor Sigma-2 TMEM97 Oncology imaging Receptor binding Proliferative status

Antiproliferative Activity in Human NB-4 Leukemia Cells: Baseline Cytotoxicity Profiling for Oncology SAR

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells using the MTT assay with a 96-hour exposure period [1]. The compound inhibits NB-4 cell growth, providing a quantitative cytotoxicity baseline for structure-activity relationship studies. While specific IC₅₀ values are not publicly disclosed in the aggregated ChEMBL entry, the assay documentation confirms that the compound produces measurable growth inhibition under standardized conditions. NB-4 cells represent a well-characterized model for acute promyelocytic leukemia and are commonly employed to benchmark benzamide derivative cytotoxicity. In comparative analyses, structurally related benzamide analogs with alternative methoxy substitution patterns (e.g., 3,4-dimethoxyphenyl or 2,5-dimethoxyphenyl regioisomers) frequently exhibit divergent antiproliferative profiles against the same NB-4 cell line, with IC₅₀ differences exceeding 10-fold depending on substitution geometry and electronic effects. This NB-4 activity baseline thus serves as a critical reference point for optimizing the 2,4-dimethoxy substitution pattern in oncology-focused benzamide libraries.

Antiproliferative NB-4 cells Leukemia MTT assay Cytotoxicity Cancer

Regioisomeric Differentiation: 2,4- vs. 3,4-Dimethoxyphenyl Substitution Alters Target Engagement and Physicochemical Properties

The 2,4-dimethoxyphenyl substitution pattern in N-(2,4-dimethoxyphenyl)-4-methoxybenzamide confers distinct electronic and steric properties compared to its 3,4-dimethoxyphenyl regioisomer (CHEBI:113102) [1]. In the 2,4-isomer, the ortho-methoxy group (position 2) introduces steric hindrance that restricts rotation around the N-aryl bond, potentially stabilizing specific bioactive conformations. In contrast, the 3,4-dimethoxyphenyl regioisomer lacks this ortho steric constraint, resulting in greater conformational flexibility and altered hydrogen-bonding geometry with biological targets. While both compounds share the identical molecular formula (C₁₆H₁₇NO₄) and molecular weight (287.31 g/mol), the substitution pattern shift from 2,4 to 3,4 is known in benzamide SAR literature to produce IC₅₀ differences of 5- to 50-fold against various enzyme and receptor targets, depending on the steric and electronic requirements of the binding pocket [2]. This regioisomeric differentiation is critical for researchers optimizing benzamide-based chemical probes, as the 2,4-substitution pattern may favor targets with sterically constrained ortho-binding pockets, while the 3,4-pattern may be preferred for targets accommodating extended planar aromatic interactions.

Regioisomer SAR Methoxy substitution Benzamide ChEBI Structure-activity relationship

Physicochemical Differentiation: LogP and Polar Surface Area Distinguish This Compound from Non-Methoxylated and 4-Chloro Analogs

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide exhibits a calculated LogP of 1.98 and a topological polar surface area (TPSA) of 67.79 Ų, placing it within the favorable range for membrane permeability while maintaining adequate aqueous solubility [1]. In comparison, the 4-chloro analog (N-(2,4-dimethoxyphenyl)-4-chlorobenzamide) is predicted to have a LogP approximately 0.5–0.8 units higher due to replacement of the polar methoxy oxygen with lipophilic chlorine, increasing hydrophobicity and potentially altering membrane partitioning and metabolic stability . The 4-methyl analog (N-(2,4-dimethoxyphenyl)-4-methylbenzamide) similarly exhibits higher lipophilicity (estimated LogP ~2.5–2.8) due to the non-polar methyl substituent [2]. Conversely, the 4-hydroxymethyl analog (N-(2,4-dimethoxyphenyl)-4-(hydroxymethyl)benzamide) introduces an additional hydrogen-bond donor, increasing TPSA and reducing LogP, which may improve aqueous solubility but compromise blood-brain barrier penetration. These physicochemical differences are directly relevant to procurement decisions for ADME/PK optimization, formulation development, and assay compatibility (e.g., DMSO solubility, protein binding).

LogP Lipophilicity Polar surface area Drug-likeness Lipinski Physicochemical properties

Synthetic Accessibility and Commercial Availability: Differentiating Procurement-Ready Status from Custom-Synthesis-Only Analogs

N-(2,4-dimethoxyphenyl)-4-methoxybenzamide is commercially available from multiple reputable chemical suppliers including Sigma-Aldrich (AldrichCPR catalog, purity ≥97%) and BenchChem (catalog B6141453), with stock availability enabling immediate procurement for research use . The compound is synthesized via a straightforward single-step condensation of 2,4-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or chloroform at room temperature, followed by recrystallization or column chromatography . This synthetic route uses readily available, inexpensive starting materials and does not require specialized equipment, making the compound accessible for in-house synthesis if preferred. In contrast, several closely related analogs—including N-(2,4-dimethoxyphenyl)-4-methylbenzamide (CAS 329938-64-9) and N-(2,4-dimethoxyphenyl)-4-(hydroxymethyl)benzamide—are not stocked by major chemical suppliers and require custom synthesis with extended lead times (typically 4–12 weeks) and higher procurement costs [1]. This commercial availability differential is a decisive procurement factor for time-sensitive discovery programs and SAR campaigns requiring rapid analog expansion.

Commercial availability Synthesis Procurement Lead time 2,4-dimethoxyaniline 4-methoxybenzoyl chloride

Recommended Research and Procurement Applications for N-(2,4-Dimethoxyphenyl)-4-Methoxybenzamide Based on Quantitative Evidence


Oncology Molecular Probe Development: Sigma-2 Receptor Targeting for Tumor Imaging

The compound's sigma-2 receptor affinity (Ki = 20 nM in rat liver membrane assays) supports its use as a starting scaffold for developing sigma-2-targeted molecular probes for oncology applications [1]. Sigma-2 (TMEM97) is expressed at approximately 10-fold higher density in proliferating tumor cells compared to quiescent cells, and sigma-2 ligands are actively investigated for tumor imaging and targeted therapeutic delivery [2]. The 2,4-dimethoxy substitution pattern provides a synthetic handle for further derivatization (e.g., introduction of radiolabeling moieties, fluorophores, or cytotoxic payloads) while maintaining sigma-2 binding affinity. This application scenario differentiates the compound from sigma-1-selective benzamide analogs, which are optimized for neuropharmacology rather than oncology imaging.

Negative Control for Pyrimidine Biosynthesis and CAD Pathway Studies

The compound's negligible inhibition of dihydroorotase (IC₅₀ = 180,000 nM) qualifies it as an inert scaffold or negative control for assays involving the CAD protein and pyrimidine biosynthesis pathway [3]. Researchers investigating dihydroorotase inhibitors for anticancer or antiparasitic applications can employ this compound as a structurally matched negative control that lacks pathway interference. The 2,4-dimethoxyphenyl substitution pattern and 4-methoxybenzamide core confer similar physicochemical properties to active benzamide-based inhibitors without the confounding biological activity, enabling cleaner interpretation of target engagement and phenotypic screening data.

Benzamide SAR Campaigns: Benchmarking 2,4-Dimethoxy Substitution Against Regioisomeric Analogs

The compound serves as a key reference point for structure-activity relationship studies exploring the impact of methoxy substitution patterns on benzamide bioactivity [4]. The 2,4-dimethoxyphenyl moiety introduces ortho steric hindrance that restricts N-aryl bond rotation and alters target binding geometry compared to 3,4-, 2,5-, and 3,5-dimethoxyphenyl regioisomers. Procurement of this exact compound enables direct head-to-head comparisons with regioisomeric analogs (e.g., CHEBI:113102) to quantify the SAR consequences of methoxy positioning across diverse target classes including kinases, GPCRs, and epigenetic enzymes. The commercial availability of this compound (stocked by Sigma-Aldrich and BenchChem) further facilitates rapid SAR expansion without custom synthesis delays .

Physicochemical Property Benchmarking for ADME/PK Optimization

The compound's calculated LogP (1.98) and TPSA (67.79 Ų) position it within the favorable drug-like property space (Lipinski Rule of Five compliant) [5]. This property profile makes it suitable as a reference compound for benchmarking the impact of substituent modifications (e.g., 4-methoxy → 4-chloro, 4-methyl, or 4-hydroxymethyl) on lipophilicity, solubility, and permeability in ADME/PK optimization programs. Researchers can systematically correlate physicochemical changes with in vitro ADME outcomes (Caco-2 permeability, microsomal stability, plasma protein binding) using this compound as the baseline methoxy-substituted reference, with the quantitative LogP differences (0.5–0.8 units vs. chloro/methyl analogs) providing a predictable framework for property-based design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.